molecular formula C9H9NO4 B3196458 4-Amino-2-methoxycarbonylbenzoic acid CAS No. 1000342-08-4

4-Amino-2-methoxycarbonylbenzoic acid

Cat. No. B3196458
CAS RN: 1000342-08-4
M. Wt: 195.17 g/mol
InChI Key: QYIMVQNDYUAYTM-UHFFFAOYSA-N
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Description

4-Amino-2-methoxycarbonylbenzoic acid is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.172 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methoxycarbonylbenzoic acid consists of a benzene ring substituted with an amino group and a methoxycarbonyl group . The exact structure can be represented as COC(=O)c1cc(N)ccc1C(=O)O .


Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-2-methoxycarbonylbenzoic acid, are typically colorless, crystalline solids. They have high melting points, are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . They can form peptide bonds involving their amino and carboxylate groups .

Scientific Research Applications

Functional Group Transformations

4-Amino-2-methoxycarbonylbenzoic acid, similar to its derivatives and related compounds, plays a significant role in the field of organic synthesis, particularly in functional group transformations. A notable application involves the use of 2-Iodoxybenzoic acid (IBX) for the oxidation of alcohols to carbonyl compounds, facilitating the transformation of amino alcohols to amino carbonyl compounds. This process is crucial for the construction of diverse heterocyclic systems, highlighting the compound's role in the synthesis and modification of organic molecules (Nair, 2020).

Synthesis of Condensed Heterocyclic Compounds

The compound also finds application in the synthesis of condensed heterocyclic compounds. For instance, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, in the presence of a rhodium/copper catalyst system under air, efficiently produces 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This method demonstrates the compound's utility in creating fluorescent molecules and highlights its importance in materials science and chemical synthesis (Shimizu et al., 2009).

Mimicking Peptide β-Strand and Forming β-Sheetlike Hydrogen-Bonded Dimers

An unnatural amino acid derivative, which includes the 4-amino-2-methoxycarbonyl moiety, mimics the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This innovative application in peptide science facilitates the formation of β-sheetlike hydrogen-bonded dimers, showcasing the compound's potential in the development of new biomimetic materials and in the study of protein folding and structure (Nowick et al., 2000).

Antimicrobial Activity

The antimicrobial properties of new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid reveal the compound's potential in developing new antimicrobial agents. These findings underscore the importance of 4-amino-2-methoxycarbonylbenzoic acid and its derivatives in pharmaceutical research, particularly in the search for novel antibiotics (Patel et al., 2011).

Covalent Modification of Surfaces

Covalent grafting of 4-amino-2-methoxycarbonylbenzoic acid derivatives on surfaces, such as glassy carbon electrodes, illustrates the compound's applicability in material science and sensor technology. This modification enables the development of electrochemically active and stable surfaces, useful for sensing applications and the construction of functionalized electrodes (Liu et al., 2000).

Future Directions

While specific future directions for 4-Amino-2-methoxycarbonylbenzoic acid are not mentioned in the available resources, research in the field of amino acids and their derivatives is ongoing, with potential applications in various areas such as medicine , materials science , and more.

properties

IUPAC Name

4-amino-2-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMVQNDYUAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271139
Record name 2-Methyl 4-amino-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000342-08-4
Record name 2-Methyl 4-amino-1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 4-amino-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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